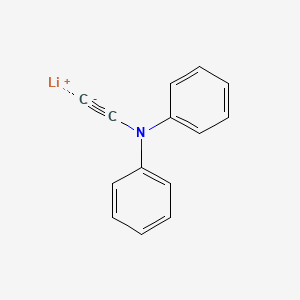
lithium;N-ethynyl-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;N-ethynyl-N-phenylaniline is a compound that belongs to the class of phenylamine derivatives It is characterized by the presence of a lithium atom, an ethynyl group, and a phenylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N-ethynyl-N-phenylaniline typically involves the reaction of phenylamine with an ethynylating agent in the presence of a lithium base. One common method involves the use of lithium piperidide in boiling ether, which facilitates the ethynylation of phenylamine to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;N-ethynyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The ethynyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the electrophile used .
Applications De Recherche Scientifique
Lithium;N-ethynyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Mécanisme D'action
The mechanism of action of lithium;N-ethynyl-N-phenylaniline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular pathways. These interactions can lead to changes in cellular function and have potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylamine (Aniline): A simpler compound with similar structural features but lacking the ethynyl and lithium components.
N-ethynylaniline: Similar to lithium;N-ethynyl-N-phenylaniline but without the lithium atom.
Lithium Phenylamide: Contains lithium and phenylamine but lacks the ethynyl group
Uniqueness
This compound is unique due to the combination of its lithium, ethynyl, and phenylamine components This unique structure imparts specific chemical properties and reactivity that are not observed in simpler analogs
Propriétés
Numéro CAS |
54098-17-8 |
|---|---|
Formule moléculaire |
C14H10LiN |
Poids moléculaire |
199.2 g/mol |
Nom IUPAC |
lithium;N-ethynyl-N-phenylaniline |
InChI |
InChI=1S/C14H10N.Li/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H;/q-1;+1 |
Clé InChI |
OGIYTSGSHDEFBB-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


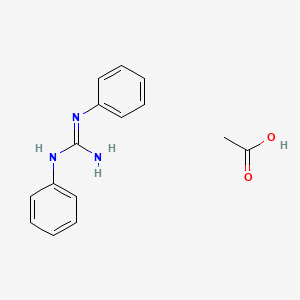
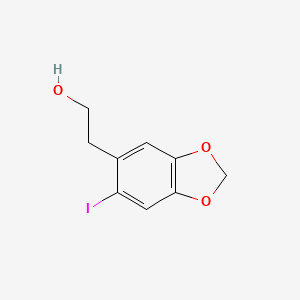
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)

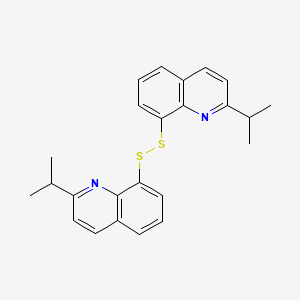
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
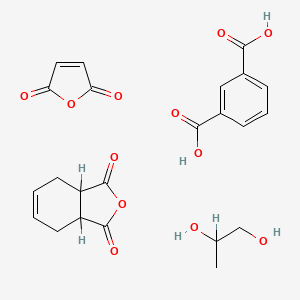
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
